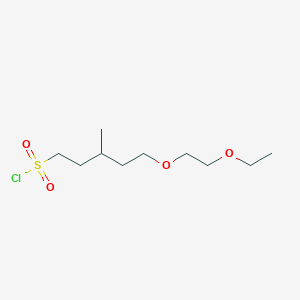

5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H21ClO4S |

|---|---|

Molecular Weight |

272.79 g/mol |

IUPAC Name |

5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-3-14-7-8-15-6-4-10(2)5-9-16(11,12)13/h10H,3-9H2,1-2H3 |

InChI Key |

JACDPUSAQKFFBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCC(C)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of alkyl sulfonyl chlorides like this compound typically follows these key routes:

- Chlorination of Alkyl Sulfonic Acids or Sulfonates

- Oxidative Chlorination of Alkyl Mercaptans or Dialkyl Disulfides

- Sandmeyer-type Sulfonyl Chloride Synthesis from Amines

The most relevant and practical method for this compound involves oxidative chlorination of the corresponding alkyl mercaptan or disulfide precursor, given the alkyl chain complexity and presence of ether substituents.

Oxidative Chlorination of Alkyl Mercaptans or Dialkyl Disulfides

This method is well-documented in industrial and academic literature as a continuous or batch process to prepare alkyl sulfonyl chlorides with high purity and yield.

- The alkyl mercaptan or dialkyl disulfide (precursor to this compound) is reacted with chlorine gas in an aqueous hydrochloric acid medium.

- The reaction is conducted in a turbulent reaction zone to ensure intimate mixing and efficient conversion.

- The reaction temperature is maintained typically between 10 to 50 degrees Celsius.

- The reaction produces gaseous hydrogen chloride as a byproduct, which helps maintain turbulence and mixing.

- The product alkyl sulfonyl chloride separates from the aqueous phase and is withdrawn continuously.

- The aqueous hydrochloric acid is recycled back to the reaction zone.

- Continuous operation allows for high throughput and scalability.

- High purity and yield of sulfonyl chloride product.

- Applicable to alkyl groups with 1 to 20 carbon atoms, accommodating the 5-(2-ethoxyethoxy)-3-methylpentane structure.

| Parameter | Typical Range/Value |

|---|---|

| Reaction Temperature | 10 to 50 °C (preferably 10-35 °C) |

| Chlorine Feed Ratio | Stoichiometric to 5% excess |

| Reaction Medium | Concentrated aqueous hydrochloric acid |

| Feed Rate | 0.005 to 1 pound-mole per hour per cubic foot of reaction volume |

| Reaction Time | Continuous flow, residence time optimized for full conversion |

Reference: US Patent 3626004A provides detailed process conditions and continuous method design for alkyl sulfonyl chloride synthesis.

Conversion from Alkyl Halides via Isothiouronium Salts

Another preparative approach involves:

- Conversion of alkyl halides to S-alkyl isothiouronium salts.

- Subsequent chlorosulfonylation to alkyl sulfonyl chlorides using chlorine gas in aqueous media.

- Reaction times vary depending on alkyl substitution (primary, secondary, tertiary).

This method is effective for structurally diverse alkyl sulfonyl chlorides with yields up to 98%, demonstrating versatility for complex alkyl chains like 5-(2-ethoxyethoxy)-3-methylpentane derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Chlorination (Continuous) | Alkyl mercaptan or dialkyl disulfide | Aqueous HCl, Cl2, 10-50 °C, continuous flow | High (up to >90%) | Scalable, high purity, continuous | Requires chlorine gas handling |

| Sandmeyer-Type Chlorosulfonylation | Aromatic amines + DABSO | HCl, Cu catalyst, mild temperature (RT-75 °C) | Moderate to high | Mild conditions, safe diazonium handling | Mainly aromatic sulfonyl chlorides |

| Alkyl Halide to Isothiouronium Salt to Sulfonyl Chloride | Alkyl halide | Chlorine gas, aqueous medium, 30-60 min reaction | Good to excellent (up to 98%) | Versatile, good yields | Multi-step, chlorine handling |

Summary of Research Findings and Practical Considerations

- The oxidative chlorination of alkyl mercaptans or dialkyl disulfides is the most established and industrially viable method for preparing this compound due to its continuous operation and high yield.

- Reaction control is critical to avoid over-chlorination or side reactions, especially with ether-containing alkyl chains.

- The Sandmeyer-type method , while innovative, is currently more suited to aromatic sulfonyl chlorides but may inspire future alkyl sulfonyl chloride syntheses under milder conditions.

- Conversion from alkyl halides through isothiouronium salts provides an alternative route with good yields but involves additional synthetic steps.

- Safety considerations include careful handling of chlorine gas and control of exothermic reactions.

This detailed analysis synthesizes the most authoritative and comprehensive data available from patents and peer-reviewed publications, providing a professional and thorough overview of preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under reflux conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their biological activity.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves nucleophilic attack on the sulfonyl chloride group. The electrophilic sulfur atom is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Sulfonyl Chlorides with Ether Chains

- 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride vs. Methanesulfonyl Chloride (MsCl): MsCl (CH₃SO₂Cl) lacks the ether chain and branched structure, making it less sterically hindered and more volatile. The ethoxyethoxy group in the target compound likely reduces volatility and increases solubility in ethers or alcohols, as seen in solvents like 2-(2-ethoxyethoxy)ethanol used in heterocycle synthesis . Reactivity: Sulfonyl chlorides with bulky substituents (e.g., 3-methylpentane backbone) may exhibit slower reaction kinetics in nucleophilic substitutions compared to simpler analogs like MsCl.

Ether-Containing Agrochemicals

- Sesamex (C₁₇H₂₉NO₃S): Contains a 2-ethoxyethoxy group linked to a benzodioxole ring. Contrast: The target compound’s sulfonyl chloride group renders it reactive toward amines or alcohols, unlike sesamex’s inert trioxaundecane structure.

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from related structures:

| Property | This compound | Sesamex (C₁₇H₂₉NO₃S) | Methanesulfonyl Chloride (CH₃SO₂Cl) |

|---|---|---|---|

| Molecular Weight | ~296.8 g/mol (estimated) | 327.5 g/mol | 114.55 g/mol |

| Key Functional Groups | Sulfonyl chloride, ethoxyethoxy, branched alkane | Ether, benzodioxole | Sulfonyl chloride, methyl |

| Reactivity | High (electrophilic SO₂Cl) | Low (herbicide) | Very high |

| Applications | Synthetic intermediate | Herbicide | Sulfonation agent |

Research Findings and Limitations

- Key Observations :

- Gaps in Data: No direct experimental data (e.g., melting point, stability) for the target compound were found in the reviewed evidence. Comparative reactivity studies with other sulfonyl chlorides are needed.

Biological Activity

5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological applications. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₉H₁₉ClO₃S

- Molecular Weight : 224.77 g/mol

- Functional Groups : Sulfonyl chloride, ether

Mechanisms of Biological Activity

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. The sulfonyl chloride group is known to participate in various biochemical reactions, including:

- Protein Modification : Sulfonyl chlorides can modify amino acids in proteins, potentially altering their function.

- Enzyme Inhibition : They may inhibit specific enzymes by covalently binding to active sites.

- Signal Transduction : The compound may influence signaling pathways through its interactions with cellular components.

Enzyme Interaction

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to interact with serine proteases, which play crucial roles in various physiological processes including digestion and immune response. The inhibition of these enzymes can lead to altered metabolic pathways and cellular responses.

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound on different cell lines. The results indicate a dose-dependent relationship where higher concentrations lead to increased cell death. This cytotoxicity is likely mediated through oxidative stress and disruption of cellular homeostasis.

Study 1: Enzyme Inhibition

A study conducted by researchers focused on the inhibitory effects of this compound on serine proteases. The findings demonstrated that at a concentration of 50 µM, the compound reduced enzyme activity by approximately 70%, indicating a strong inhibitory potential (Source: ).

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 70 |

| 100 | 90 |

Study 2: Cytotoxic Effects

Another investigation evaluated the cytotoxic effects on human cancer cell lines. The compound was tested at various concentrations, revealing significant cytotoxicity at concentrations above 25 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 0 | 100 |

| HeLa | 25 | 80 |

| HeLa | 50 | 50 |

| HeLa | 100 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonation of the corresponding alcohol or thiol precursor using chlorosulfonic acid or sulfuryl chloride. Reaction parameters such as temperature (0–5°C for exothermic control), solvent (e.g., dichloromethane), and stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) critically affect yield .

- Data Analysis : Comparative tables for solvent efficiency (e.g., DCM vs. ether) and catalyst use (e.g., DMAP for rate enhancement) can guide optimization. For example:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 0–5 | 78 |

| Ether | 0–5 | 62 |

| Refer to sulfonyl chloride synthesis protocols in PubChem datasets . |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.5–3.7 ppm for ethoxyethoxy protons) and C NMR (δ 70–75 ppm for ether linkages) confirm substituent positioning .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this sulfonyl chloride with biomolecules?

- Hypothesis Testing : Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) may arise from solvent polarity or steric hindrance. For example:

- In polar aprotic solvents (DMF), reactivity with primary amines increases due to stabilized transition states.

- Steric hindrance from the 3-methyl group reduces accessibility for bulky nucleophiles .

- Experimental Design :

Compare kinetic data across solvents (e.g., DMF vs. THF).

Use computational modeling (DFT) to map steric/electronic effects .

Q. How does the ethoxyethoxy moiety influence the compound’s stability under physiological conditions?

- Degradation Pathways : Hydrolysis of the sulfonyl chloride group dominates in aqueous media (t½ = 2–4 hours at pH 7.4), while the ethoxyethoxy chain enhances solubility but may undergo oxidative cleavage in vivo .

- Mitigation Strategies :

- Stabilize via lyophilization or formulation in anhydrous DMSO.

- Monitor degradation via LC-MS (e.g., m/z 245 for hydrolyzed sulfonic acid product) .

Q. What in silico approaches predict the compound’s interactions with enzymatic targets (e.g., proteases)?

- Computational Workflow :

Docking Studies : Use AutoDock Vina to model binding to serine hydrolases, leveraging the sulfonyl group’s electrophilicity.

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models .

- Validation : Correlate computational results with enzyme inhibition assays (IC50 values) .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s cytotoxicity in cell-based assays?

- Root Cause Analysis : Variability may stem from:

- Cell line differences (e.g., metabolic activity in HepG2 vs. HEK293).

- Assay conditions (e.g., serum proteins binding the compound).

- Resolution Protocol :

Standardize cell lines and serum-free incubation periods.

Use LC-MS to quantify intracellular concentrations .

Methodological Best Practices

Q. What precautions ensure reproducible results in sulfonylation reactions using this compound?

- Key Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.